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Introduction

Brimarafenib, also known as BGB-3245, is an orally available, investigational small molecule
inhibitor of the serine/threonine-protein kinase BRAF. Developed by MapKure, a joint venture of
SpringWorks Therapeutics and BeiGene, Brimarafenib represents a next-generation RAF
inhibitor. It is designed to target both monomeric and dimeric forms of activating BRAF
mutations, including V600 and non-V600 mutations, as well as RAF fusions.[1] This broad
activity profile suggests its potential to address resistance mechanisms to first-generation
BRAF inhibitors and to be effective in a wider range of BRAF-driven cancers.

Brimarafenib's primary mechanism of action is the inhibition of the mitogen-activated protein
kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway, which is a critical
pathway for tumor cell proliferation and survival that is often dysregulated in various cancers.
The drug is currently in phase I/l clinical development for the treatment of solid tumors with
MAPK pathway alterations.[2][3]

Pharmacodynamics

Brimarafenib is a potent inhibitor of multiple forms of BRAF, including those that are resistant
to earlier-generation inhibitors. Its ability to inhibit both BRAF monomers and dimers is a key
differentiating feature.
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Mechanism of Action

The RAS-RAF-MEK-ERK pathway is a key signaling cascade that regulates cell growth,
differentiation, and survival. In many cancers, mutations in the BRAF gene lead to constitutive
activation of this pathway, driving uncontrolled cell proliferation. First-generation BRAF
inhibitors are effective against BRAF V600 monomeric mutations but can lead to paradoxical
activation of the pathway in cells with wild-type BRAF or certain non-V600 BRAF mutations by
promoting RAF dimerization.

Brimarafenib is designed to overcome this limitation by potently inhibiting the activity of these
RAF dimers. This allows for the suppression of the MAPK pathway in a broader range of
genetic contexts, including BRAF Class I, Il, and Il mutations, BRAF fusions, and tumors with
acquired resistance to first-generation BRAF inhibitors.
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Figure 1: Simplified MAPK Signaling Pathway and the inhibitory action of Brimarafenib.

Preclinical Activity

Preclinical studies have demonstrated that Brimarafenib has activity against a broad spectrum
of BRAF mutations, including Class I, I, and Ill, as well as BRAF fusions.[3] It has also shown
efficacy in preclinical models of tumors that have developed resistance to first-generation
BRAF and/or MEK inhibitors.[4]
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Unfortunately, specific quantitative data from these preclinical studies, such as IC50 values
against various BRAF-mutant cell lines, are not publicly available at this time.

Clinical Activity

Initial results from the Phase 1a/1b dose-escalation and expansion study (NCT04249843) in
patients with advanced or refractory solid tumors harboring MAPK pathway alterations have
been presented. The data cutoff for this analysis was September 1, 2022.

Parameter Result
Confirmed Overall Response Rate (ORR) 18%
Disease Control Rate (DCR) 79%
Clinical Benefit Rate (CBR) 42%
Median Time on Treatment 154 days

Table 1: Clinical Efficacy of Brimarafenib in a
Phase la/1b Study[3][5]

Objective responses were observed in patients with a variety of tumor types and mutations,
including BRAF V600E-mutant cancers that had progressed on prior BRAF/MEK inhibitors,
BRAF Class Il mutations, BRAF fusions, and NRAS and KRAS mutations.[5]

Pharmacokinetics

The pharmacokinetic profile of Brimarafenib has been characterized in the Phase 1a/lb
clinical trial.
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Parameter Description

Orally administered. Median Tmax of

Absorption ]
approximately 2 hours.[5]
o Specific details on volume of distribution and
Distribution o ) )
protein binding are not publicly available.
] The metabolic pathways of Brimarafenib have
Metabolism ]
not been disclosed.
) The routes of excretion for Brimarafenib are not
Excretion . . .
currently in the public domain.
Half-life Brimarafenib exhibits a long terminal half-life.[5]
Significant accumulation was observed, with a
Accumulation 7.4-fold average accumulation in exposure at

steady-state.[5]

] ) Increases in drug exposure were generally
Dose Proportionality dose-proportional [5]

The MTD was determined to be 40 mg once

Maximum Tolerated Dose (MTD) )
daily.[3][5]

Table 2: Summary of Clinical Pharmacokinetic

Properties of Brimarafenib

Experimental Protocols
Phase 1allb Clinical Trial (NCT04249843)

This first-in-human, open-label, dose-escalation and expansion study was designed to evaluate
the safety, pharmacokinetics, and preliminary antitumor activity of Brimarafenib in patients
with advanced or refractory solid tumors harboring MAPK pathway alterations.
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Patient Screening

Eligibility Criteria:
- Advanced/refractory solid tumor
- MAPK pathway alteration
-ECOG PS 0-1
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Figure 2: Workflow of the Phase 1a/lb clinical trial of Brimarafenib.

e Study Design: The trial employed a modified toxicity probability interval design for dose
escalation.
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» Patient Population: Eligible patients were adults (=18 years) with an ECOG performance
status of 0-1 and solid tumors with documented MAPK pathway alterations who had
progressed on standard therapies.

» Dosing: Brimarafenib was administered orally, once daily, starting at 5 mg. A total of six
dose levels were evaluated.

e Endpoints:
o Primary: Safety and tolerability, and determination of the MTD.

o Secondary: Pharmacokinetics and preliminary antitumor activity, assessed by investigators
using RECIST v1.1 criteria.

Preclinical Studies

While specific protocols for the preclinical evaluation of Brimarafenib are not publicly available,
the types of studies conducted include:

o Cellular Proliferation Assays: These in vitro assays were used to determine the activity of
Brimarafenib against a broad spectrum of cancer cell lines with different BRAF mutations
(Class I, 11, and Ill) and fusions.[3] These assays typically involve exposing cancer cells to
varying concentrations of the drug and measuring the inhibition of cell growth over time,
often using methods like MTT or CellTiter-Glo assays to assess cell viability.

» Patient-Derived Xenograft (PDX) Models: To evaluate the in vivo efficacy of Brimarafenib,
PDX models were utilized.[3] This involves implanting tumor tissue from a human patient into
an immunodeficient mouse. These models are considered to be more representative of
human cancer than traditional cell line-derived xenografts. The efficacy of Brimarafenib
would have been assessed by measuring tumor growth inhibition in these models following
oral administration of the drug.

Conclusion

Brimarafenib is a promising next-generation RAF inhibitor with a manageable safety profile
and encouraging antitumor activity in a heavily pretreated patient population with a variety of
MAPK pathway-altered solid tumors. Its ability to inhibit both monomeric and dimeric forms of
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BRAF offers a potential solution to some of the limitations of earlier BRAF inhibitors. The
pharmacokinetic profile, characterized by a long half-life and significant accumulation, supports
a once-daily dosing regimen. Further clinical investigation in the ongoing dose-expansion
cohorts will provide more definitive data on the efficacy and safety of Brimarafenib in specific
patient populations. As more data from preclinical and clinical studies become publicly
available, a more complete understanding of the pharmacokinetics and pharmacodynamics of
this agent will emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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